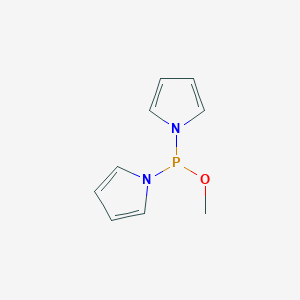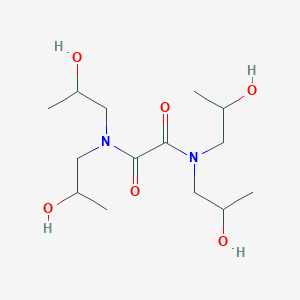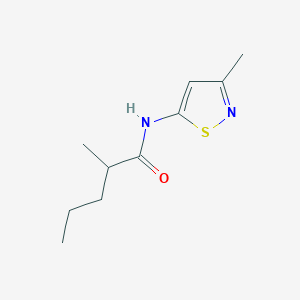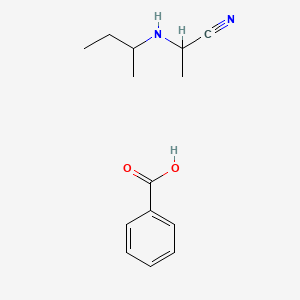![molecular formula C17H13ClS B14499085 1-[Chloro(phenylsulfanyl)methyl]naphthalene CAS No. 62938-11-8](/img/structure/B14499085.png)
1-[Chloro(phenylsulfanyl)methyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Chloro(phenylsulfanyl)methyl]naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloromethyl group and a phenylsulfanyl group
Vorbereitungsmethoden
The synthesis of 1-[Chloro(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene with chloromethyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the desired product is obtained with high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
1-[Chloro(phenylsulfanyl)methyl]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and the presence of catalysts or specific reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(phenylsulfanyl)methyl]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[Chloro(phenylsulfanyl)methyl]naphthalene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
1-[Chloro(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds such as:
1-Chloronaphthalene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Phenylsulfanylmethylnaphthalene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-(Phenylsulfanyl)naphthalene: Similar structure but without the chloromethyl group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
62938-11-8 |
|---|---|
Molekularformel |
C17H13ClS |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
1-[chloro(phenylsulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13ClS/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H |
InChI-Schlüssel |
VXOKSJCJBGCRFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)





